molecular formula C11H20N2O B6198688 N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide CAS No. 2703773-03-7

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide

Cat. No.: B6198688
CAS No.: 2703773-03-7
M. Wt: 196.3
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Description

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide is a compound that features a cyclobutane ring attached to a piperidine ring, with a carboxamide group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide typically involves the reaction of cyclobutanecarboxylic acid with piperidine, followed by methylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxamide bond. The methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(piperidin-4-yl)cyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring.

    N-methyl-1-(piperidin-4-yl)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring.

    N-methyl-1-(piperidin-4-yl)cycloheptane-1-carboxamide: Similar structure but with a cycloheptane ring.

Uniqueness

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different ring sizes.

Properties

CAS No.

2703773-03-7

Molecular Formula

C11H20N2O

Molecular Weight

196.3

Purity

95

Origin of Product

United States

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